molecular formula C16H11FN2O2 B5967477 (2E)-1-(4-fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone CAS No. 922145-15-1

(2E)-1-(4-fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone

Cat. No.: B5967477
CAS No.: 922145-15-1
M. Wt: 282.27 g/mol
InChI Key: LQWUNTDTZVEGQO-DHDCSXOGSA-N
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Description

(2E)-1-(4-Fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone is a fluorinated quinoxaline derivative characterized by a conjugated enone system. The hydroxy group at position 3 of the quinoxaline ring enables hydrogen bonding interactions, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability . This structural framework is analogous to several pharmacologically active compounds, particularly those targeting kinases or microbial enzymes.

Properties

IUPAC Name

3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-9,20H,(H,19,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWUNTDTZVEGQO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)F)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425248
Record name AC1OA06Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922145-15-1
Record name AC1OA06Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone typically involves the condensation of 4-fluoroacetophenone with 3-hydroxyquinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a quinoxaline-2,3-dione derivative.

    Reduction: Formation of a hydroxyquinoxaline derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-2-(3-hydroxyquinoxalin-2(1H)-ylidene)ethanone would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the phenyl ring, quinoxaline/hybrid heterocycle, or substituent groups. Below is a detailed comparison:

Structural Analogues with Modified Phenyl Groups

  • 1-(4-Chlorophenyl)-2-(1,2-dihydro-3-phenylquinoxalin-2-yl)ethanone (CAS 107487-68-3): Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. The absence of the hydroxyl group on the quinoxaline reduces hydrogen-bonding capacity, likely impacting solubility and target interaction.
  • 1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone (2b): Substitutes fluorine with a methyl group, increasing hydrophobicity. Replaces quinoxaline with a triazole ring, which is smaller and less conjugated. Reported synthesis yield: 61.0% .

Analogues with Modified Heterocycles

  • 1-(4-Fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone (2c): Shares the 4-fluorophenyl-ethanone core but replaces quinoxaline with a triazole. Exhibits a lower synthesis yield (50.6%) compared to triazole derivatives with methylphenyl groups, suggesting steric or electronic challenges in fluorinated systems . Triazole’s nitrogen-rich structure may favor interactions with metal ions or polar biological targets.
  • 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone: Replaces quinoxaline with a cyclohexylamino group, introducing a bulky aliphatic substituent. This modification likely reduces planarity and conjugation, impacting UV absorption or fluorescence properties.

Analogues with Sulfonyl Substituents

  • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone: Features a sulfonyl group instead of hydroxyquinoxaline. X-ray crystallography reveals a dihedral angle of 85.3° between the phenyl and sulfonyl groups, indicating significant non-planarity. Mean C–C bond length: 0.003 Å .

Research Implications

The hydroxyquinoxaline moiety in the target compound distinguishes it from analogs by enabling unique electronic and steric interactions. For instance, triazole derivatives (e.g., 2c) prioritize nitrogen-mediated binding, while sulfonyl analogs (e.g., ) exhibit electrophilic reactivity. The fluorine atom’s role in enhancing bioavailability is consistent across fluorinated derivatives, though chloro- or methyl-substituted variants may trade metabolic stability for altered target affinity . Future studies should explore the hydroxyquinoxaline group’s role in chelation or photoactivity, leveraging structural insights from crystallographic data of related compounds .

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